(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol
Description
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. Nucleosides are essential building blocks of nucleic acids, which are vital for various biological processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety.
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2,12H2,1H3/t6-,7-,9-,11-/m1/s1 |
InChI Key |
PVGZMGDGHBRPOE-LUQPRHOASA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. Common starting materials include purine derivatives and protected sugar intermediates. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The purine base can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while substitution reactions on the purine base can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is used as a precursor for the synthesis of more complex molecules. It serves as a building block for nucleic acid analogs and other biologically active compounds.
Biology
In biology, this compound is studied for its role in cellular processes. It is involved in the synthesis of nucleotides, which are essential for DNA and RNA replication and repair.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit antiviral, anticancer, or antimicrobial properties.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in nucleotide metabolism. The compound can be incorporated into nucleic acids, affecting their structure and function. Pathways involved include DNA and RNA synthesis, repair, and regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleosides such as adenosine, guanosine, cytidine, and thymidine. These compounds share a similar structure, with a purine or pyrimidine base attached to a sugar moiety.
Uniqueness
What sets (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol apart is its specific configuration and functional groups. The presence of the hydroxymethyl and amino groups, along with the methyl-substituted purine base, gives it unique chemical and biological properties.
Biological Activity
The compound (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₄O₅
- Molecular Weight : 314.31 g/mol
- CAS Number : 731-98-6
Structure
The structure of the compound features a tetrahydrofuran ring with hydroxymethyl and amino groups attached to a purine base. This structural configuration is significant for its biological interactions.
Antiviral Properties
Research indicates that purine derivatives exhibit antiviral properties by inhibiting viral replication. Specifically, studies have shown that this compound can interfere with the replication of various viruses by mimicking nucleotides involved in viral RNA synthesis.
- Inhibition of Nucleotide Synthesis : The compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis pathways.
- Interference with Viral Enzymes : It has been shown to inhibit viral polymerases, thereby preventing the synthesis of viral genomes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Jeong et al. (2012) | Demonstrated the inhibition of viral replication in cell cultures treated with the compound. |
| Bury et al. (2013) | Reported significant reductions in viral load in animal models after administration of the compound. |
| Kasorn et al. (2018) | Highlighted its role in modulating immune responses during viral infections. |
Cytotoxicity and Selectivity
While the compound shows promise as an antiviral agent, it is crucial to evaluate its cytotoxicity against human cells. Preliminary studies indicate that at therapeutic concentrations, it exhibits low cytotoxicity, making it a candidate for further development.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is vital for assessing its potential as a therapeutic agent:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly through urine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
